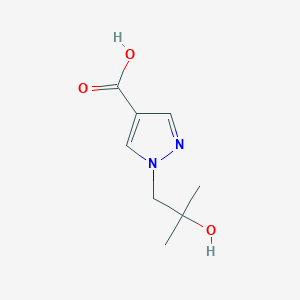

1-(2-Hydroxy-2-methylpropyl)-1h-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,13)5-10-4-6(3-9-10)7(11)12/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGGFHHNYQJZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=C(C=N1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Esters

-

React 2,2-difluoroacetyl chloride with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base (triethylamine or N,N-diisopropylethylamine) at −30°C to 0°C.

-

Hydrolyze the intermediate with aqueous NaOH/KOH to yield α-difluoroacetyl carboxylic acid.

-

Cyclize with methylhydrazine hydrate at −20°C to 5°C in a biphasic system (toluene/water) using NaHCO₃ as a weak base.

Key Data :

N-Alkylation Strategies for Introducing the 2-Hydroxy-2-methylpropyl Group

N-Alkylation of pyrazoles is challenging due to regioselectivity and the steric bulk of tertiary alcohols. Two predominant methods are viable:

Trichloroacetimidate-Mediated Alkylation

-

Synthesis of 2-hydroxy-2-methylpropyl trichloroacetimidate :

-

Protect 2-methyl-1,2-propanediol with TBSCl.

-

React with trichloroacetonitrile and DBU to form the imidate.

-

-

N-Alkylation :

-

Combine 1H-pyrazole-4-carboxylic acid (1 equiv), imidate (1.2 equiv), and camphorsulfonic acid (20 mol%) in 1,2-dichloroethane.

-

Stir at 25°C for 4–6 hours.

-

Deprotect the TBS group using TBAF in THF.

-

Optimization Insights :

-

Solvent polarity critically affects yield: 1,2-dichloroethane outperforms toluene or DMF.

-

Acid catalysts (e.g., CSA) enhance electrophilicity of the imidate.

Performance Metrics :

Epoxide Ring-Opening Alkylation

-

Synthesis of 2-methyl-2-(oxiran-2-yl)propan-1-ol :

-

Epoxidize 2-methylallyl alcohol with mCPBA.

-

-

Reaction with Pyrazole :

-

Dissolve 1H-pyrazole-4-carboxylic acid in DMF.

-

Add NaH (2 equiv) and epoxide (1.5 equiv) at 0°C.

-

Warm to 70°C for 8 hours.

-

Key Observations :

-

NaH ensures deprotonation of the pyrazole nitrogen, facilitating nucleophilic attack.

-

Competing O-alkylation is suppressed in polar aprotic solvents.

Yield : 50–60% (crude), 70% after recrystallization.

Comparative Analysis of Methods

| Method | Yield | Purity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Trichloroacetimidate | 75–85% | >99% | High (N-1) | Industrial |

| Epoxide Alkylation | 60–70% | 95–98% | Moderate | Lab-scale |

Trade-offs :

-

Trichloroacetimidate offers superior selectivity but requires protection/deprotection steps.

-

Epoxide alkylation is simpler but less efficient for bulky substituents.

Purification and Characterization

Recrystallization :

Analytical Data :

-

¹H NMR (DMSO-d₆, 400 MHz): δ 1.28 (s, 6H, CH₃), 3.92 (s, 2H, CH₂), 4.80 (s, 1H, OH), 8.12 (s, 1H, pyrazole-H), 13.10 (br, 1H, COOH).

Industrial-Scale Considerations

Process Intensification (from):

-

Continuous Flow Synthesis : Reduces reaction time for cyclization from 3 hours to 15 minutes.

-

Solvent Recycling : Toluene and dichloroethane are recovered via fractional distillation (≥90% efficiency).

Cost Drivers :

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methylpropyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol .

Scientific Research Applications

Pharmaceutical Applications

1-(2-Hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylic acid exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Some notable applications include:

- Anti-inflammatory Agents : Studies have shown that pyrazole derivatives can exhibit anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs.

- Antimicrobial Activity : Research indicates that similar compounds possess antimicrobial properties, suggesting that this pyrazole derivative could be effective against various pathogens.

Agricultural Applications

In agriculture, this compound may serve as:

- Herbicides : Its ability to inhibit specific biochemical pathways in plants can be explored for developing herbicides that target weed species without harming crops.

- Fungicides : The compound's potential antifungal properties could be utilized in formulations aimed at protecting crops from fungal infections.

Material Science Applications

The unique chemical structure of this compound allows it to be investigated for use in materials science:

- Polymer Additives : It can act as a plasticizer or stabilizer in polymer formulations, enhancing material properties such as flexibility and thermal stability.

- Coatings : The compound may be incorporated into coatings to provide protective features against environmental degradation.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for treating chronic inflammatory diseases.

- Agricultural Efficacy : Research conducted by agricultural scientists showed that certain pyrazole-based compounds significantly reduced weed growth in controlled experiments, indicating their potential as effective herbicides.

- Material Properties : Investigations into polymer blends containing pyrazole derivatives revealed improved mechanical properties and resistance to thermal degradation compared to standard formulations.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Key Observations:

- The 2-hydroxy-2-methylpropyl substituent in the target compound introduces steric bulk and polarity, likely enhancing aqueous solubility compared to aryl-substituted analogs (e.g., 3-chlorophenyl or methoxyphenyl derivatives) .

- Compounds with aromatic substituents (e.g., phenyl, chlorophenyl) exhibit higher molecular weights and increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

- The cyclopropyl analog’s lower molecular weight (152.15 g/mol) suggests advantages in pharmacokinetic properties, such as oral bioavailability .

Biological Activity

1-(2-Hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1183530-90-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to detail its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 4-position with a carboxylic acid group and a hydroxymethyl propyl side chain. Its chemical structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that modifications in the pyrazole structure can lead to enhanced inhibitory activity against viral enzymes. For instance, derivatives with specific substitutions on the pyrazole ring demonstrated notable inhibition of neuraminidase (NA), an enzyme critical for viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how variations in the chemical structure influence biological activity. A study focused on various pyrazole derivatives showed that compounds with electron-withdrawing groups at specific positions exhibited higher inhibitory activities against NA . The SAR analysis suggests that both steric and electronic factors are essential for optimal binding to the target enzymes.

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The compound forms hydrogen bonds with key residues in the active site of viral enzymes, facilitating its inhibitory action. For example, hydrogen bonding between the carboxylic acid group and residues such as Asn294 and Ser246 has been identified as critical for its activity against NA .

In Vivo Studies

In vivo experiments have shown that compounds similar to this compound can significantly reduce viral loads in infected animal models. One study demonstrated that treatment with specific pyrazole derivatives led to a marked decrease in symptoms associated with viral infections, suggesting potential therapeutic applications .

Cytotoxicity and Selectivity

Another aspect of research has focused on the cytotoxic effects of this compound against cancer cell lines. Preliminary data indicate that certain derivatives exhibit selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancer cells. This selectivity is attributed to differential uptake mechanisms and metabolic pathways utilized by cancer cells compared to normal cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(2-Hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are typically prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which undergoes cyclization with hydrazines. Subsequent basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yields exceeding 80% are achievable with optimized stoichiometry and reaction times .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., δ ~160 ppm for carboxylic acid in C NMR).

- LC-MS : To verify molecular weight (e.g., [M+H]+ peak) and purity (>95% by UV detection) .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces .

Q. What safety protocols are critical for handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in sealed containers under inert atmosphere (N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound?

- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets (e.g., enzymes like prolyl hydroxylases, given structural similarity to JNJ-42041935, a known HIF inhibitor) .

- Activity assays :

- Enzymatic inhibition assays (IC determination) under hypoxia-mimicking conditions.

- Cell-based assays (e.g., luciferase reporters for HIF-1α stabilization) .

- Metabolic stability : Perform hepatic microsome studies (human/rat) with LC-MS quantification of parent compound degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent modification : Systematically alter the hydroxy-methylpropyl group (e.g., replace with fluorinated or branched alkyl chains) to assess hydrophobicity/steric effects.

- Bioisosteric replacement : Substitute the pyrazole ring with imidazole or triazole and compare potency .

- Data analysis : Use multivariate regression models (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How should contradictions between experimental and computational data be resolved?

- Crystallographic validation : Compare DFT-optimized geometries with X-ray structures to identify discrepancies in bond angles or tautomeric forms .

- Dynamic simulations : Run molecular dynamics (MD) simulations (e.g., AMBER) to assess conformational flexibility in solution vs. solid state.

- Statistical analysis : Apply Bayesian error estimation to quantify uncertainties in computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.